molecular formula C13H11Cl2NO B1303681 5-(Benzyloxy)-2,4-dichloroaniline CAS No. 338960-25-1

5-(Benzyloxy)-2,4-dichloroaniline

Cat. No. B1303681
M. Wt: 268.13 g/mol
InChI Key: OUOCSSKTOYFHRE-UHFFFAOYSA-N
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Description

The compound 5-(Benzyloxy)-2,4-dichloroaniline is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insight into the properties and potential synthesis routes for similar compounds. For instance, the synthesis of 1-(Benzyloxy)-1,2,3-triazole as mentioned in paper involves selective benzylation, which could be a relevant technique for synthesizing the benzyloxy group in 5-(Benzyloxy)-2,4-dichloroaniline.

Synthesis Analysis

The synthesis of related compounds involves various techniques such as selective benzylation , and the use of metalation with n-butyllithium to introduce different substituents at specific positions on a molecule . These methods could potentially be adapted for the synthesis of 5-(Benzyloxy)-2,4-dichloroaniline by targeting the appropriate positions on the aniline ring for substitution.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Benzyloxy)-2,4-dichloroaniline can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . Density Functional Theory (DFT) calculations can also be employed to optimize molecular geometries and predict various properties of the molecule . These techniques would likely be applicable in analyzing the molecular structure of 5-(Benzyloxy)-2,4-dichloroaniline.

Chemical Reactions Analysis

The chemical behavior of related compounds in the presence of different reagents and conditions provides insight into possible reactions that 5-(Benzyloxy)-2,4-dichloroaniline might undergo. For example, the dichotomic behavior of Z-2,4-dinitrophenylhydrazone derivatives in the presence of trichloroacetic acid and piperidine suggests that similar compounds could exhibit multiple reaction pathways depending on the solvent and conditions . The oxidation of 4-chloroaniline to produce various products also indicates the reactivity of chlorinated anilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-(Benzyloxy)-2,4-dichloroaniline can be inferred from studies on similar molecules. For instance, the stability of certain compounds under specific conditions and the influence of substituents on molecular stability and reactivity are discussed . The presence of electron-withdrawing or electron-donating groups can significantly affect the charge distribution within the molecule, which in turn influences its reactivity .

Scientific Research Applications

Amidine Precursor and Protecting Group

5-(Benzyloxy)-2,4-dichloroaniline has been used in the synthesis of amidine precursors and protecting groups. Amidines are important in various chemical reactions, and 5-(Benzyloxy)-2,4-dichloroaniline offers a convenient route for their synthesis. This application is crucial in organic synthesis and the development of pharmaceutical compounds (Bolton et al., 1995).

Anti-Tubercular Scaffold

A study explored the synthesis of novel derivatives using 5-(Benzyloxy)-2,4-dichloroaniline as a key compound. These derivatives demonstrated significant anti-tubercular activity, suggesting the potential of 5-(Benzyloxy)-2,4-dichloroaniline in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Synthesis of Azo-Pyrazoline Derivatives

5-(Benzyloxy)-2,4-dichloroaniline has been used in the synthesis of azo-pyrazoline derivatives. These compounds have shown significant antibacterial activity, demonstrating the compound's relevance in the development of new antibacterial agents (Hawaiz & Samad, 2012).

Synthesis of 1-Hydroxy-1,2,3-triazoles

The compound has been utilized in the synthesis of 1-hydroxy-1,2,3-triazoles. This synthesis involves selective metalation and subsequent reactions, indicating its utility in the creation of complex chemical structures (Uhlmann et al., 1997).

Synthesis of Bioactive Azo-Pyrazoline Derivatives

5-(Benzyloxy)-2,4-dichloroaniline has been used in the creation of bioactive azo-pyrazoline derivatives with antibacterial properties. This application further highlights its role in pharmaceutical research (Hawaiz & Samad, 2012).

Synthesis of Nonlinear Optical Polyimides

The compound has been involved in synthesizing novel Y-type polyimides with high thermal stability and nonlinear optical properties, demonstrating its potential in materials science and engineering (Lee et al., 2008).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current applications of the compound, limitations in its synthesis or use, or unexplored potential .

properties

IUPAC Name

2,4-dichloro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCSSKTOYFHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377269
Record name 5-(benzyloxy)-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2,4-dichloroaniline

CAS RN

338960-25-1
Record name 2,4-Dichloro-5-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338960-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(benzyloxy)-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Smith, UD Wermuth - Journal of Chemical Crystallography, 2012 - Springer
The structures of the compounds from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline [rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic …
Number of citations: 1 link.springer.com
CW Murray, MG Carr, O Callaghan… - Journal of medicinal …, 2010 - ACS Publications
Inhibitors of the chaperone Hsp90 are potentially useful as chemotherapeutic agents in cancer. This paper describes an application of fragment screening to Hsp90 using a combination …
Number of citations: 206 pubs.acs.org
G Smith, UD Wermuth - Acta Crystallographica Section C: Crystal …, 2012 - scripts.iucr.org
(IUCr) Cyclic imides and an open-chain amide carboxylic acid from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with the isomeric monofluoroanilines Journal logo …
Number of citations: 10 scripts.iucr.org
G Smith, UD Wermuth - Acta Crystallographica Section C: Crystal …, 2012 - scripts.iucr.org
(IUCr) Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p…
Number of citations: 4 scripts.iucr.org

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